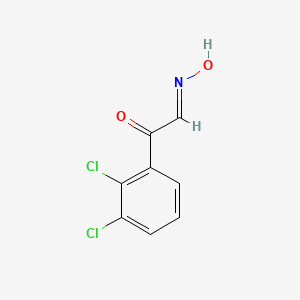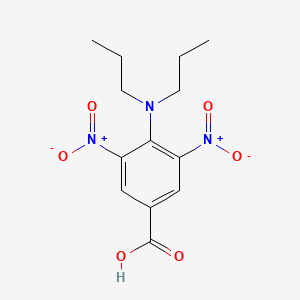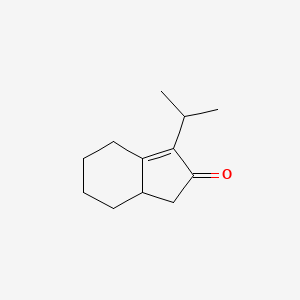
3,3a,4,5,6,7-Hexahydro-1-isopropyl-2H-inden-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one involves several synthetic routes. One common method includes the hydrogenation of 1-isopropyl-2H-inden-2-one under specific reaction conditions. Industrial production methods often involve catalytic hydrogenation using palladium or platinum catalysts at elevated temperatures and pressures to achieve high yields and purity .
Análisis De Reacciones Químicas
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Aplicaciones Científicas De Investigación
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Mecanismo De Acción
The mechanism of action of 3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one can be compared with similar compounds such as:
3,3a,4,5,6,7-hexahydro-1-methyl-2H-inden-2-one: This compound has a similar structure but with a methyl group instead of an isopropyl group.
3,3a,4,5,6,7-hexahydro-1-ethyl-2H-inden-2-one: This compound has an ethyl group instead of an isopropyl group.
3,3a,4,5,6,7-hexahydro-1-propyl-2H-inden-2-one: This compound has a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
84604-61-5 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-propan-2-yl-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C12H18O/c1-8(2)12-10-6-4-3-5-9(10)7-11(12)13/h8-9H,3-7H2,1-2H3 |
Clave InChI |
ZOCHMVHSIBBHPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2CCCCC2CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


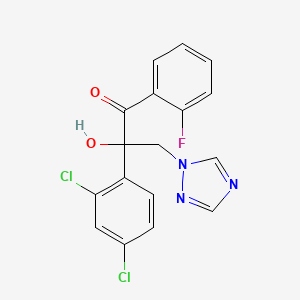
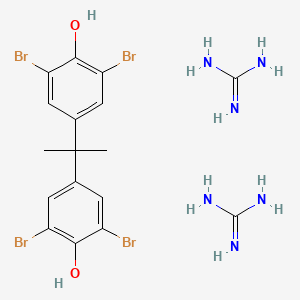

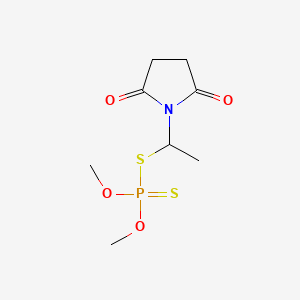

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
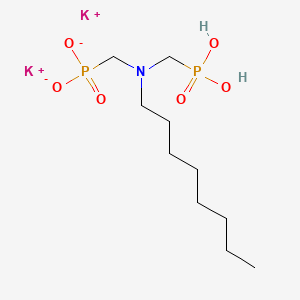

![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
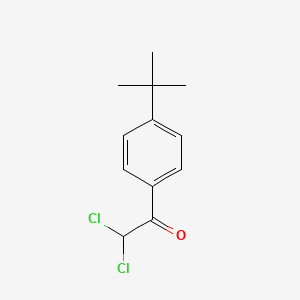
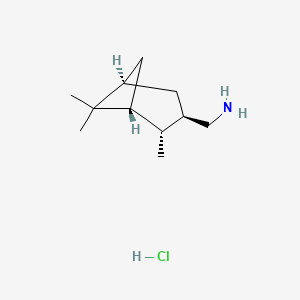
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)
